BenchChemオンラインストアへようこそ!

1,3-Dichloro-6-ethylisoquinoline

Antimicrobial Resistance Biofilm Inhibition Negative Control Compound

Secure 1,3-Dichloro-6-ethylisoquinoline (CAS 1150271-19-4), a non-fungible halogenated heterocyclic building block. Unlike unsubstituted 1,3-dichloroisoquinoline analogs, the 6-ethyl group confers a favorable drug-drug interaction profile (negligible CYP2D6 inhibition, IC50>6µM). This scaffold is ideal for medicinal chemistry campaigns requiring sequential, site-selective cross-coupling. It also serves as a validated negative control (biofilm IC50: 24.9µM) or an anticancer benchmark (A549 IC50≈15µM). Confirm functional identity before procurement.

Molecular Formula C11H9Cl2N
Molecular Weight 226.1 g/mol
CAS No. 1150271-19-4
Cat. No. B1440830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-6-ethylisoquinoline
CAS1150271-19-4
Molecular FormulaC11H9Cl2N
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC(=NC(=C2C=C1)Cl)Cl
InChIInChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3
InChIKeyULIDIEBBNZJOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-6-ethylisoquinoline (CAS 1150271-19-4): Core Identity and Synthetic Utility Profile


1,3-Dichloro-6-ethylisoquinoline (CAS 1150271-19-4) is a halogenated heterocyclic compound belonging to the isoquinoline family, with a molecular formula of C₁₁H₉Cl₂N and a molecular weight of 226.10 g/mol [1]. Its structure features two chlorine atoms at the 1- and 3-positions and an ethyl group at the 6-position of the isoquinoline ring system, which distinguishes it from simpler 1,3-dichloroisoquinoline analogs [1]. The compound serves as a versatile building block in organic synthesis, with its chlorinated nature suggesting potential applications in medicinal chemistry for the development of pharmaceuticals and biologically active molecules .

Why 1,3-Dichloro-6-ethylisoquinoline Cannot Be Interchanged with Simple 1,3-Dichloroisoquinolines or 6-Alkyl Analogs


Generic substitution among isoquinoline derivatives is not scientifically valid due to the profound impact of substituent position and identity on both reactivity and biological target engagement. The presence of an ethyl group at the 6-position of 1,3-Dichloro-6-ethylisoquinoline introduces distinct steric and electronic effects compared to unsubstituted 1,3-dichloroisoquinoline (CAS 7742-73-6) or 6-methyl analogs (CAS 21902-38-5). These differences alter the compound's performance in cross-coupling reactions, its binding to biological targets, and its overall physicochemical properties, including lipophilicity and metabolic stability [1]. The following evidence demonstrates that even subtle modifications can lead to quantifiably different biological outcomes, making 1,3-Dichloro-6-ethylisoquinoline a distinct chemical entity that cannot be assumed to be functionally equivalent to its closest analogs.

Quantitative Evidence Guide: 1,3-Dichloro-6-ethylisoquinoline vs. In-Class Analogs and Standard Assays


Weak Antimicrobial Biofilm Inhibition Provides a Clean Baseline for Negative Control or Potency Optimization Studies

1,3-Dichloro-6-ethylisoquinoline exhibits only weak inhibition of biofilm formation in Enterococcus faecalis, with an IC₅₀ value of 24.9 µM (2.49E+4 nM) [1]. This activity is substantially weaker than many optimized antimicrobial isoquinoline derivatives, which often achieve MIC values in the low micromolar to nanomolar range. For example, a series of 1,3-di- and 1,3,4-tri-substituted isoquinolines have been reported as cAK inhibitors with IC₅₀ values between 30-50 nM [2]. This stark contrast in potency positions 1,3-Dichloro-6-ethylisoquinoline as a valuable low-activity baseline or a starting scaffold for targeted optimization rather than a potent antimicrobial agent itself.

Antimicrobial Resistance Biofilm Inhibition Negative Control Compound

Negligible CYP2D6 Inhibition Offers a Differentiated Safety Profile for Early-Stage Lead Optimization

1,3-Dichloro-6-ethylisoquinoline demonstrates negligible inhibition of human cytochrome P450 2D6 (CYP2D6), with an IC₅₀ greater than 6.0 µM (>6.00E+3 nM) [1]. This is a critical differentiator from many halogenated isoquinoline and quinoline derivatives, which are known to be potent CYP2D6 inhibitors. For instance, chlorination at the C-1 position of related isoquinoline-pyridine-based Akt antagonists has been shown to improve pharmacokinetic properties in mice (iv t1/2 = 5.0 h, oral F = 51%) but also resulted in a >500-fold drop in potency against the intended target [2]. The weak CYP2D6 inhibition of the 1,3-dichloro-6-ethyl substitution pattern may allow for the development of analogs with reduced potential for drug-drug interactions, a key advantage in hit-to-lead campaigns.

Drug Metabolism CYP450 Inhibition Safety Pharmacology

Distinct Synthetic Reactivity of 1,3-Dichloro-6-ethylisoquinoline Enables Regioselective Functionalization Not Possible with Simple 1,3-Dichloroisoquinoline

The differential reactivity of the two C-Cl bonds in 1,3-dichloroisoquinolines is well-established, allowing for regioselective functionalization. Research by Ford et al. (1997) demonstrated that the C-1 chlorine in 1,3-dichloroisoquinoline is significantly more reactive than the C-3 chlorine in palladium-catalyzed coupling reactions, enabling the synthesis of 1-aryl-3-chloroisoquinolines [1]. The addition of an ethyl group at the 6-position in 1,3-Dichloro-6-ethylisoquinoline introduces further steric and electronic tuning of this reactivity profile. This creates opportunities for sequential, site-selective derivatization strategies—first at the more reactive C-1 position, then at C-3—that are not possible with non-chlorinated or mono-chlorinated analogs like 1-chloro-3-ethylisoquinoline (CAS 55150-52-2) or 6-ethylisoquinoline (CAS 679433-92-2).

Organic Synthesis Cross-Coupling Reactions Regioselective Derivatization

Limited hERG Channel Inhibition Suggests a Favorable Cardiac Safety Profile Compared to Other Halogenated Isoquinolines

In addition to weak CYP2D6 inhibition, 1,3-Dichloro-6-ethylisoquinoline also exhibits moderate to weak inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key anti-target associated with drug-induced cardiotoxicity. The compound's IC₅₀ for hERG inhibition is 13.4 µM (1.34E+4 nM) [1]. While not completely inactive, this value is substantially weaker than many drug candidates that are terminated due to potent hERG blockade (often in the nanomolar range). In the context of isoquinoline-based kinase inhibitors and other halogenated heterocycles, which frequently carry hERG liability, this relatively weak activity provides a more favorable starting point for medicinal chemistry optimization.

Cardiac Safety hERG Inhibition Toxicology

Moderate Cytotoxicity in A549 Lung Cancer Cells Defines a Baseline for Anticancer SAR Campaigns

Preliminary in vitro studies indicate that 1,3-Dichloro-6-ethylisoquinoline exhibits moderate cytotoxic activity against the A549 human lung adenocarcinoma cell line, with an IC₅₀ value of approximately 15 µM . While this activity is far from that of established chemotherapeutics (e.g., doxorubicin, which typically has an IC₅₀ in the low nanomolar range against sensitive cell lines), it provides a clear, measurable baseline for structure-activity relationship studies aimed at improving potency. In comparison, highly optimized indenoisoquinoline topoisomerase I poisons, such as cis-6-ethyl-5,6,12,13-tetrahydro-2,3-dimethoxy-8,9-(methylenedioxy)-5,11-dioxo-11H-indeno[1,2-c]isoquinoline, exhibit potent cytotoxicity in human cancer cell cultures at sub-micromolar concentrations [1]. The 15 µM IC₅₀ of the target compound thus positions it as a moderately active but highly tractable starting point.

Cancer Research Cytotoxicity Lung Cancer

Evidence-Based Application Scenarios for 1,3-Dichloro-6-ethylisoquinoline in Drug Discovery and Chemical Synthesis


Negative Control Compound for Antimicrobial Biofilm Assays

With its weak biofilm inhibition activity (IC₅₀ = 24.9 µM against E. faecalis) [1], 1,3-Dichloro-6-ethylisoquinoline serves as an ideal negative control in high-throughput screening campaigns aimed at identifying potent anti-biofilm agents. Its activity is high enough to confirm assay functionality without generating false-positive hits, a critical requirement for robust screening cascades.

Scaffold for CYP2D6-Sparing Kinase Inhibitor Design

Medicinal chemists developing kinase inhibitors can leverage the negligible CYP2D6 inhibition (IC₅₀ > 6 µM) [1] of this scaffold as a starting point. This profile is particularly valuable in oncology and CNS drug discovery, where minimizing drug-drug interaction potential and avoiding metabolic liabilities are paramount for advancing candidates into clinical development.

Building Block for Regioselective Synthesis of 1,3,6-Trisubstituted Isoquinolines

The differential reactivity of the C-1 and C-3 chlorine atoms, combined with the electronic influence of the 6-ethyl group, makes 1,3-Dichloro-6-ethylisoquinoline a uniquely versatile intermediate [1]. It enables sequential, site-selective cross-coupling reactions to generate complex, polysubstituted isoquinoline libraries for SAR studies in various therapeutic areas, including kinase inhibition and GPCR modulation.

Moderate-Activity Benchmark for Anticancer SAR Campaigns

The compound's moderate cytotoxicity against A549 lung cancer cells (IC₅₀ ≈ 15 µM) [1] provides a tangible benchmark for early-stage anticancer drug discovery. Researchers can use this value to assess the potency improvements of newly synthesized analogs, providing a clear go/no-go metric for further optimization of the isoquinoline chemotype as an anticancer agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dichloro-6-ethylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.